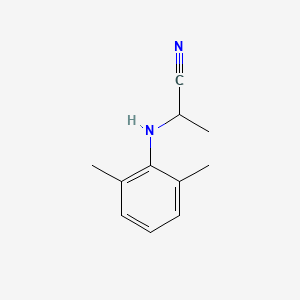
N'-Carvacryl-N,N-dimethylformamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Carvacryl-N,N-dimethylformamidine is a chemical compound that combines the structural features of carvacrol and N,N-dimethylformamidine. Carvacrol is a monoterpenoid phenol found in essential oils of various aromatic plants, such as oregano and thyme, known for its antimicrobial properties. N,N-dimethylformamidine is a derivative of formamide, often used in organic synthesis as a reagent and solvent. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Carvacryl-N,N-dimethylformamidine typically involves the reaction of carvacrol with N,N-dimethylformamide in the presence of a suitable catalyst. One common method is the condensation reaction, where carvacrol is reacted with N,N-dimethylformamide under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of N’-Carvacryl-N,N-dimethylformamidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Carvacryl-N,N-dimethylformamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-Carvacryl-N,N-dimethylformamidine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Lewis acids). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of N’-Carvacryl-N,N-dimethylformamidine depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N’-Carvacryl-N,N-dimethylformamidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-Carvacryl-N,N-dimethylformamidine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A related compound used as a solvent and reagent in organic synthesis.
Carvacrol: The parent compound known for its antimicrobial properties.
N’-4-Chloro-o-tolyl-N,N-dimethylformamidine: A formamidine derivative with insecticidal properties.
Uniqueness
N’-Carvacryl-N,N-dimethylformamidine is unique due to its combination of carvacrol and N,N-dimethylformamidine, resulting in a compound with enhanced chemical and biological properties. Its dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
101398-49-6 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-methyl-5-propan-2-ylphenyl)methanimidamide |
InChI |
InChI=1S/C13H20N2/c1-10(2)12-7-6-11(3)13(8-12)14-9-15(4)5/h6-10H,1-5H3 |
InChI Key |
KSLWRGGLUPCESF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


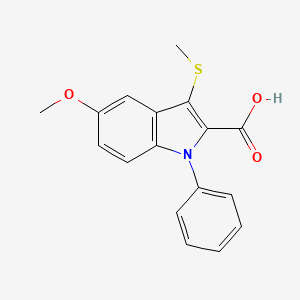

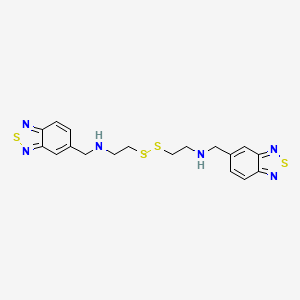
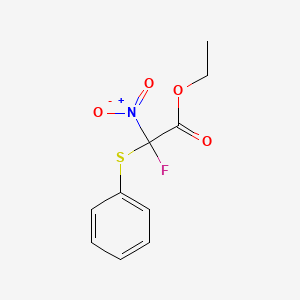
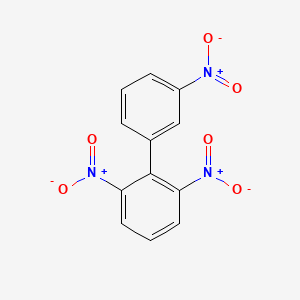
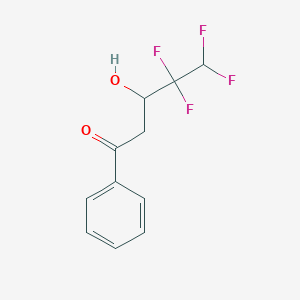

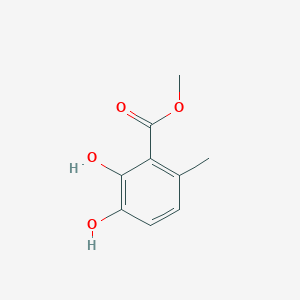

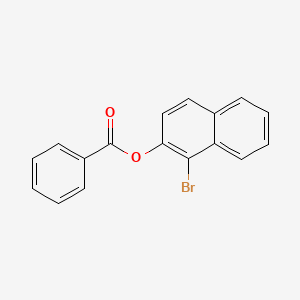
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
